molecular formula C12H24N2 B1217083 1,2-Dipiperidinoethane CAS No. 1932-04-3

1,2-Dipiperidinoethane

Cat. No.: B1217083
CAS No.: 1932-04-3
M. Wt: 196.33 g/mol
InChI Key: UYMQPNRUQXPLCY-UHFFFAOYSA-N
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Description

1,2-Dipiperidinoethane, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mixed Chelates and Copper(II) Chelates

1,2-Dipiperidinoethane forms mixed chelates with copper(II) and β-diketonates, demonstrating properties like strong solvatochromism and high solubility and volatility in certain derivatives. These properties are significant for studying and developing new chelating agents and complexes (Fukuda et al., 1989).

Polymerization of Butadiene

In the presence of lithium-based initiators, this compound significantly influences the polymerization of butadiene, leading to a highly 1,2 structure. This complexing agent affects the kinetics of propagation and the microstructure of the polymer, making it crucial in understanding and controlling the polymerization process (Bywater et al., 1985).

Spectroscopy and Polymer Characterization

The compound plays a role in the spectroscopic analysis of polymers. For instance, its interaction with polybutadienyl- and polypentadienyllithium has been examined, revealing insights into the conformation and electronic spectra of active centers in these polymers (Medina et al., 1986).

Poly(1,4-butadiene-b-1,2-butadiene) Preparation

This compound is utilized in the preparation of poly(1,4-butadiene-b-1,2-butadiene) diblock polymers. It acts as a complexing agent to alter the mode of addition of butadiene, impacting the molecular weight and microstructure of the resultant polymers (Poshyachinda et al., 1991).

Analytical Applications in Polymer Chemistry

A novel method involving this compound has been developed for quantitative analysis of poly(butadienyl-lithium) anions in living anionic polymerization reactions. This methodology enhances understanding and control of the polymerization process (Poshyachinda et al., 1991).

Crystal Structure Studies

Research into the crystal structure of mixed nickel(II) nitrate complexes containing this compound has provided valuable insights into the structural properties and behaviors of these complexes in various solvents (Fukuda et al., 1989).

Raman Spectroscopic Characterization

Raman spectroscopy has been employed to characterize high-vinyl polybutadienes produced from anionic polymerization, where this compound is used as a complexing agent. This study aids in understanding the polymer microstructure, which is crucial for various applications in materials science (Poshyachinda et al., 1991).

Safety and Hazards

1,2-Dipiperidinoethane is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1,2-Dipiperidinoethane plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, leading to prolonged neurotransmitter activity . Additionally, this compound interacts with muscarinic receptors, acting as an antagonist and modulating cholinergic signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce seizures and cause central nervous system (CNS) lesions in animal models . These effects are attributed to its dual action as an acetylcholinesterase inhibitor and muscarinic antagonist. By disrupting normal cholinergic signaling, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes changes in calcium homeostasis and neurotransmitter release, which can lead to excitotoxicity and neuronal damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with acetylcholinesterase and muscarinic receptors. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged activation of cholinergic receptors. Additionally, as a muscarinic antagonist, this compound binds to muscarinic receptors, blocking their activation by acetylcholine and modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that single doses of this compound can produce symmetrical necrosis in specific brain regions within 10 hours, with full development of lesions observed in 24 hours . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Understanding these temporal dynamics is essential for assessing the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can act as a mild acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, the compound’s dual action as an acetylcholinesterase inhibitor and muscarinic antagonist can result in severe neurotoxicity, including seizures and CNS lesions . These threshold effects highlight the importance of careful dosage considerations in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II reactions. Phase I reactions, such as oxidation and reduction, are catalyzed by enzymes like cytochrome P450 . These reactions modify the compound to increase its water solubility and facilitate its excretion. Phase II reactions, including glucuronidation and sulfation, further enhance the compound’s solubility and promote its elimination from the body . The interactions of this compound with these metabolic enzymes are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the brain, are influenced by its chemical properties and interactions with cellular components. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with acetylcholinesterase and muscarinic receptors may involve localization to synaptic vesicles and neuronal membranes. These subcellular interactions are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQPNRUQXPLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062067
Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932-04-3
Record name 1,2-Dipiperidinoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1932-04-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipiperidinoethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipiperidinylethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292
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Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Record name 1,1'-ethylenedipiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085
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Record name 1,1'-Ethylenedipiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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